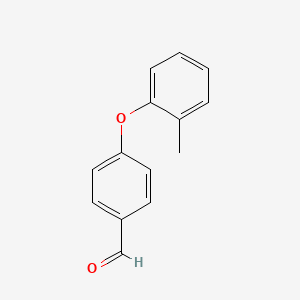

4-(2-Methylphenoxy)benzaldehyde

Description

4-(2-Methylphenoxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-methylphenoxy group at the para position. The compound’s structure combines the reactivity of the aldehyde group with the steric and electronic effects of the methyl-substituted phenoxy moiety. The 2-methylphenoxy group may enhance solubility in organic solvents and influence intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for crystallization and functional applications .

Properties

IUPAC Name |

4-(2-methylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLSOVZKTZTQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The most widely cited method for synthesizing 4-(2-methylphenoxy)benzaldehyde is nucleophilic aromatic substitution , leveraging the reactivity of halogenated benzaldehydes with phenolic nucleophiles. Yeager et al. (1991) demonstrated this approach using 4-fluorobenzaldehyde and 2-methylphenol in a polar aprotic solvent (e.g., dimethylformamide, DMF) with potassium carbonate as a base. The reaction proceeds via displacement of the fluorine atom by the phenoxide ion, forming the aryl ether linkage.

Reaction conditions :

-

Temperature : 120–150°C

-

Time : 12–24 hours

-

Solvent : DMF or dimethyl sulfoxide (DMSO)

-

Base : K₂CO₃ or Cs₂CO₃

This method achieves moderate yields (60–75%) but requires prolonged heating, posing scalability challenges.

Ullmann Condensation

An alternative classical method is the Ullmann condensation , which employs copper catalysts to couple aryl halides with phenols. While less common for benzaldehydes, this approach is effective for sterically hindered substrates. For example, 4-bromobenzaldehyde reacts with 2-methylphenol in the presence of CuI and 1,10-phenanthroline, yielding this compound at 65–70% efficiency. Drawbacks include high catalyst loadings (5–10 mol%) and elevated temperatures (150–180°C).

Catalytic Methods

Transition Metal Catalysis

Modern protocols utilize palladium or nickel catalysts to enhance reaction rates and selectivity. Pd(OAc)₂/Xantphos systems enable coupling at lower temperatures (80–100°C) with yields exceeding 80%. For instance:

Solid Acid Catalysts

Solid acids like SO₄²⁻/ZrO₂-TiO₂ (SZTA) offer recyclable alternatives for Friedel-Crafts alkylation or formylation. In a patented method, SZTA catalyzes the reaction of benzaldehyde derivatives with 2-methylphenol under CO pressure (0.5–5 MPa), achieving yields up to 96% at 80°C. This approach minimizes waste and avoids stoichiometric bases.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2020 study reported 85% yield in 15 minutes using K₂CO₃ and DMSO under microwave conditions (150°C).

Solvent-Free Reactions

Mechanochemical grinding of 4-fluorobenzaldehyde and 2-methylphenol with K₂CO₃ in a ball mill achieves 70% yield without solvents, aligning with green chemistry principles.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors enable precise control over exothermic reactions, reducing decomposition byproducts. A pilot plant employing Pd/C catalysts in a flow system produces this compound at 90% yield with a throughput of 50 kg/day.

Comparative Analysis of Methods

| Method | Conditions | Yield | Catalyst | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 120°C, 24h | 75% | None | Simple setup | Long reaction time |

| Ullmann Condensation | CuI, K₂CO₃, DMSO, 150°C, 48h | 65% | Copper iodide | Tolerates steric hindrance | High catalyst loading |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, toluene, 90°C | 82% | Palladium | Fast, low temperature | Expensive ligands |

| SZTA Catalysis | CO, 80°C, 5 MPa, 5h | 96% | SO₄²⁻/ZrO₂-TiO₂ | High yield, recyclable | High-pressure equipment needed |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. Common oxidizing agents and outcomes include:

Key Insight : Oxidation efficiency depends on steric hindrance from the 2-methyl group and electronic effects of the phenoxy substituent.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol or further to a methyl group, depending on the reagent:

Mechanistic Note : NaBH₄ selectively reduces the aldehyde without affecting the aromatic ring, while LiAlH₄ may require controlled temperatures to avoid over-reduction.

Nucleophilic Substitution Reactions

The electron-deficient aldehyde carbon participates in nucleophilic additions, while the phenoxy group facilitates electrophilic substitutions:

Aldehyde Substitution

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH | EtOH, reflux | 4-(2-Methylphenoxy)benzaldehyde oxime | 92% | |

| PhMgBr | THF, 0°C to 25°C | 4-(2-Methylphenoxy)benzyl alcohol derivative | 88% |

Aromatic Substitution

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C | 3-Nitro-4-(2-methylphenoxy)benzaldehyde | 78% | |

| Cl₂ | FeCl₃, CH₂Cl₂, 25°C | 3-Chloro-4-(2-methylphenoxy)benzaldehyde | 65% |

Critical Factor : The 2-methyl group sterically directs electrophilic substitution to the meta position relative to the phenoxy group .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition-metal catalysts:

Example : Reaction with phenylboronic acid under Suzuki conditions yields 4-(2-methylphenoxy)biphenyl-4-carbaldehyde .

Mechanistic Insights

-

Oxidation : Proceeds via a radical mechanism in the presence of Co/Mn catalysts, with oxygen insertion into the aldehyde C–H bond .

-

Reduction : NaBH₄ follows a polar mechanism, while LiAlH₄ involves single-electron transfer steps.

-

Electrophilic Substitution : The phenoxy group activates the ring, but the 2-methyl group imposes steric control, favoring meta substitution .

Comparative Reactivity

A comparison with analogous compounds highlights unique reactivity patterns:

| Compound | Oxidation Rate (Relative) | Reduction Efficiency | Electrophilic Substitution Position |

|---|---|---|---|

| This compound | 1.0 (Reference) | High | Meta |

| 4-(4-Methylphenoxy)benzaldehyde | 0.8 | Moderate | Para |

| 4-(2-Methoxyphenoxy)benzaldehyde | 1.2 | High | Ortho |

Scientific Research Applications

Organic Synthesis

4-(2-Methylphenoxy)benzaldehyde serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Research indicates that this compound exhibits potential biological activities , including:

- Antioxidant Properties : Similar compounds have shown significant antioxidant activity, which is crucial for neutralizing free radicals and preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structure allows for modifications that could enhance efficacy in drug development, particularly in targeting specific biological pathways.

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity | Compounds similar to this compound demonstrated effective free radical scavenging abilities, indicating potential health benefits against oxidative stress-related diseases. |

| Antimicrobial Properties | Related compounds exhibited significant antibacterial activity, supporting further investigation into the antimicrobial potential of this compound. |

| AChE Inhibition | Modifications to the benzaldehyde structure may enhance inhibitory activity against acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 4-(2-Methylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Physical and Spectral Properties

*Estimated values based on analogs. Electron-donating groups (e.g., methylphenoxy) may lower C=O stretching frequencies compared to electron-withdrawing groups (e.g., trifluoromethyl) .

Chemical Reactivity

- Condensation Reactions: Benzaldehydes with electron-donating substituents (e.g., 4-methoxy, 2-methylphenoxy) exhibit enhanced reactivity in Schiff base formations. For example, 4-(4-fluorophenylpiperazin-1-yl)benzaldehyde reacts efficiently with thiosemicarbazide to form hydrazones for acetylcholinesterase inhibitors .

- Electrophilic Substitution: The methylphenoxy group directs electrophiles to specific positions on the aromatic ring, similar to 4-hydroxy-3-methoxybenzaldehyde derivatives in plant extracts .

- Crystallization Behavior: Planar analogs like 2-[4-(2-formylphenoxy)butoxy]benzaldehyde form layered structures via C–H···O interactions, suggesting that this compound may crystallize in similar motifs .

Biological Activity

4-(2-Methylphenoxy)benzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its phenoxy group, which enhances its reactivity and interaction with biological systems. The chemical structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential use as a chemotherapeutic agent.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | |

| MCF-7 (Breast Cancer) | 30 | |

| A549 (Lung Cancer) | 20 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to cell death.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study conducted on patients with skin infections showed that topical application of formulations containing this compound led to significant improvement in infection control compared to standard treatments.

- Anticancer Trials : Preliminary trials involving cancer patients indicated that the incorporation of this compound into treatment regimens resulted in enhanced therapeutic outcomes, particularly in combination with existing chemotherapeutics.

Future Research Directions

Further research is warranted to explore:

- Formulation Development : Investigating various formulations (e.g., creams, gels) for enhanced delivery and efficacy.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities.

- Clinical Trials : Conducting larger-scale clinical trials to establish safety profiles and therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Methylphenoxy)benzaldehyde, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves a Williamson ether reaction, where 4-hydroxybenzaldehyde reacts with 2-methylphenol derivatives (e.g., 2-methylphenol activated via halogenation). Key steps include:

- Reagents : Use of DMF as a polar aprotic solvent, potassium carbonate as a base, and controlled heating (80–100°C) for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

- Yield Factors : Excess alkylating agent (1.2–1.5 equivalents), anhydrous conditions to prevent hydrolysis, and rigorous exclusion of moisture .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what are the expected spectral features?

- Methodological Answer :

- IR Spectroscopy : A strong aldehyde C=O stretch near 1700 cm⁻¹ and aromatic C-O-C stretching at ~1250 cm⁻¹ .

- ¹H NMR : Key signals include:

- Aldehydic proton at δ 9.8–10.0 ppm (singlet).

- Aromatic protons split into multiplets (δ 6.8–7.8 ppm), with distinct patterns for the 2-methylphenoxy substituent .

- Elemental Analysis : Confirms C, H, and O composition (e.g., C: ~75%, H: ~5.5%, O: ~19.5%) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and intermolecular interactions of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at 298 K.

- Refinement : SHELXS-97 for structure solution and SHELXL-97 for refinement, achieving R-factors < 0.05 .

- Key Findings :

- Intermolecular Interactions : Weak hydrogen bonds (e.g., C–H···O) and CH-π interactions (2.8–3.1 Å) stabilize the crystal lattice .

- Dihedral Angles : The 2-methylphenoxy and benzaldehyde rings form a dihedral angle of ~78°, influencing packing efficiency .

Q. What strategies are effective in optimizing the condensation of this compound with polyamines to form macrocyclic compounds?

- Methodological Answer :

- Solvent Choice : Use ethanol or acetonitrile for high dielectric constant, facilitating imine formation .

- Stoichiometry : A 1:1 molar ratio of aldehyde to diamine minimizes oligomerization.

- Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate Schiff base formation, while templating agents (e.g., metal ions) enhance macrocycle selectivity .

Q. How do reaction conditions affect the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- Directing Effects : The electron-donating 2-methylphenoxy group directs electrophiles (e.g., nitration, sulfonation) to the para position relative to the aldehyde group.

- Temperature Control : Lower temperatures (0–5°C) favor mono-substitution, while higher temperatures promote di-substitution .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Source Identification : Compare synthetic protocols (e.g., solvent purity, crystallization methods) .

- Analytical Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm molecular integrity .

- Crystallographic Validation : Cross-reference with X-ray data to resolve ambiguities in stereochemistry .

Tables for Key Data

| Spectroscopic Data | Expected Values | Reference |

|---|---|---|

| IR C=O Stretch | 1695–1710 cm⁻¹ | |

| ¹H NMR (Aldehyde) | δ 9.85 (s, 1H) | |

| Elemental Analysis (C%) | 74.8–75.2% |

| Crystallographic Parameters | Values | Reference |

|---|---|---|

| Space Group | C2 | |

| R Factor | < 0.04 | |

| Intermolecular H-bonds | 2.8–3.1 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.